molecular formula C14H26N2O3 B2912104 Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate CAS No. 2287275-22-1

Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate

Cat. No.: B2912104
CAS No.: 2287275-22-1
M. Wt: 270.373
InChI Key: BITAUHUNUXCZRI-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate (CAS: 2219371-51-2) is a spirocyclic carbamate derivative with the molecular formula C₁₃H₂₄N₂O₃ and a molecular weight of 256.35 g/mol . Its structure features a bicyclic system comprising an 8-oxa-1-azaspiro[4.5]decane core, where the oxygen atom occupies the larger ring (oxa) and the nitrogen resides in the smaller azacyclohexane ring. The tert-butyl carbamate group is attached to the methylene bridge at position 3 of the spiro system. This compound is commonly used as a synthetic intermediate in pharmaceutical research, particularly for developing bioactive molecules targeting central nervous system disorders or enzyme modulation .

Properties

IUPAC Name

tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)15-9-11-8-14(16-10-11)4-6-18-7-5-14/h11,16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITAUHUNUXCZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(CCOCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as an amino alcohol, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization and subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carbonyl compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In the field of chemistry, tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific biological targets makes it a useful tool for probing biological pathways and understanding disease mechanisms.

Medicine: In medicinal chemistry, this compound may be explored for its therapeutic potential. Its structural features could make it a candidate for drug development, particularly in the treatment of conditions involving enzyme dysregulation.

Industry: In the industrial sector, this compound may be used as a chemical intermediate in the production of various materials, such as polymers and coatings. Its unique properties can enhance the performance and stability of these materials.

Mechanism of Action

The mechanism by which tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Core Structure Key Features
This compound 2219371-51-2 C₁₃H₂₄N₂O₃ 256.35 -CH₂- group at position 3 8-oxa-1-azaspiro[4.5]decane Unsubstituted spiro core, tert-butyl carbamate
tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate 2060038-82-4 C₁₅H₂₈N₂O₃ 284.39 -N(CH₃)- and -CH₃ at position 6 1-oxa-8-azaspiro[4.5]decane N-methylation and methyl substitution enhance steric bulk
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate 2306249-46-5 C₁₄H₂₄F₂N₂O₂ 290.35 -CF₂- at position 3 8-azaspiro[4.5]decane Difluoro substitution increases lipophilicity
8-oxa-2-azaspiro[4.5]decane hydrochloride 1408074-48-5 C₈H₁₆ClNO 177.67 None (parent spiroamine) 8-oxa-2-azaspiro[4.5]decane Positional isomer (2-aza vs. 1-aza) alters hydrogen-bonding potential
tert-Butyl 1-azaspiro[4.5]decane-1-carboxylate N/A C₁₄H₂₅NO₂ 239.36 None (unsubstituted spiro core) 1-azaspiro[4.5]decane Simpler core lacking oxygen atom

Key Observations:

Fluorine substitution (e.g., in CAS 2306249-46-5) enhances lipophilicity and metabolic stability, making such derivatives more suitable for blood-brain barrier penetration .

Positional Isomerism :

  • The 8-oxa-2-azaspiro[4.5]decane system () differs from the target compound’s 8-oxa-1-aza configuration. This positional shift alters nitrogen basicity and hydrogen-bonding interactions, impacting solubility and receptor binding .

Core Modifications :

  • Removal of the oxygen atom (e.g., in tert-butyl 1-azaspiro[4.5]decane-1-carboxylate) simplifies the structure but reduces polarity, which may affect aqueous solubility .

Pharmacological and Industrial Relevance

  • Target Compound : Lacks fluorination or methyl groups, making it a versatile scaffold for further functionalization. Its safety data remain unpublished, necessitating caution in handling .
  • Analogs :
    • Fluorinated derivatives (e.g., CAS 2306249-46-5) are prioritized in drug discovery for enhanced bioavailability .
    • Bicyclic variants (e.g., 3-azabicyclo[4.1.0]heptane derivatives in ) exhibit constrained geometries, improving target selectivity .

Biological Activity

Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This structure not only enhances its chemical reactivity but also influences its biological activity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256.35 g/mol
  • CAS Number : 2219371-52-3

The compound is characterized by a spirocyclic framework that allows for specific interactions with biological targets, potentially modulating enzyme activities or receptor functions.

Research indicates that compounds with spirocyclic structures, such as this compound, often exhibit unique pharmacological properties. The interaction with biological targets can lead to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic processes within cells.
  • Receptor Modulation : It may act on specific receptors, influencing signaling pathways and cellular responses.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic effects:

Activity Effect Reference
AntimicrobialExhibits activity against specific pathogens
AntitumorPotential in inhibiting tumor growth
NeuroprotectiveMay protect neuronal cells from damage

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound displayed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in clinical settings.
  • Antitumor Effects : Preliminary research indicated that the compound could inhibit the proliferation of cancer cells in vitro, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest. Further studies are needed to elucidate the exact pathways involved.
  • Neuroprotective Properties : In models of neurodegeneration, the compound showed promise in protecting neuronal cells from oxidative stress, indicating a potential role in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Molecular Formula Key Features
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decaneC₁₃H₂₄N₂O₂Contains an amino group
Tert-butyl 4-amino-1-oxa-8-azaspiro[4.5]decaneC₁₃H₂₄N₂O₂Features an amino group at a different position
Tert-butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decaneC₁₄H₂₆N₂O₂Incorporates a pyrrolidine ring

The distinct combination of functional groups and the spirocyclic structure of this compound contribute to its unique biological activities compared to other similar compounds.

Q & A

What are the optimal synthetic routes for Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of this spirocyclic carbamate typically involves multi-step sequences, including:

  • Step 1: Preparation of the 8-oxa-1-azaspiro[4.5]decane core via cyclization reactions using diols or diamines under acidic or basic conditions.
  • Step 2: Functionalization at the 3-position via alkylation or reductive amination to introduce the methylene group.
  • Step 3: Protection of the amine with tert-butyl carbamate (Boc) using Boc anhydride in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or THF .

Optimization strategies:

  • Temperature control: Low temperatures (−78°C) during oxidation steps (e.g., Swern oxidation) minimize side reactions .
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is ideal for Boc protection due to its inertness .
  • Catalyst use: Palladium or nickel catalysts improve coupling efficiency in spiro-ring formation .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:
Primary methods:

  • NMR spectroscopy:
    • ¹H/¹³C NMR identifies spirocyclic conformation (e.g., distinct splitting patterns for axial/equatorial protons) and Boc-group integration .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the crowded spirocyclic region .
  • Mass spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, critical for verifying the Boc-protected amine .
  • HPLC/UPLC: Quantifies purity using reverse-phase columns (C18) with UV detection at 210–254 nm, optimized with acetonitrile/water gradients .

Advanced validation:

  • X-ray crystallography (via SHELX or WinGX) provides absolute stereochemistry and bond-length data, essential for structure-activity relationship (SAR) studies .

How can X-ray crystallography using SHELX software elucidate the molecular conformation of this spiro compound?

Answer:
Methodology:

  • Data collection: High-resolution single-crystal diffraction data (Mo/Kα radiation, λ = 0.71073 Å) is collected at 100 K to minimize thermal motion artifacts .
  • Structure solution: SHELXT or SHELXD solves the phase problem via direct methods or Patterson synthesis .
  • Refinement: SHELXL refines positional and anisotropic displacement parameters, incorporating restraints for spirocyclic bond distances and angles .

Key insights:

  • Ring puckering analysis: Cremer-Pople parameters (e.g., amplitude QQ, polar angles θ\theta, ϕ\phi) quantify deviations from planarity in the spirocyclic core .
  • Hydrogen bonding: SHELXPRO visualizes intermolecular interactions (e.g., N–H···O bonds stabilizing the Boc group), critical for understanding crystal packing .

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